![molecular formula C18H21F3N2O2 B5181777 5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5181777.png)
5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone, commonly known as WIN 35428, is a synthetic compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain, leading to an increase in its concentration. This property makes it a potential candidate for the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD), Parkinson's disease, and drug addiction.
作用机制
The mechanism of action of WIN 35428 involves its selective inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By blocking DAT, WIN 35428 increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This, in turn, can improve cognitive function, motor control, and reward processing.
Biochemical and physiological effects:
WIN 35428 has several biochemical and physiological effects that are related to its dopamine reuptake inhibition. These include increased dopamine release, enhanced dopamine receptor activation, and altered neuronal firing patterns. These effects can lead to changes in behavior, mood, and cognition, depending on the specific brain regions and circuits that are affected.
实验室实验的优点和局限性
WIN 35428 has several advantages for lab experiments, including its high potency, selectivity, and solubility in water. However, it also has some limitations, such as its relatively low stability in solution and its potential toxicity at high doses. Therefore, careful dosing and monitoring are necessary to ensure the safety and reliability of experiments using WIN 35428.
未来方向
There are several future directions for research on WIN 35428, including the development of more potent and selective analogs, the elucidation of its molecular mechanism of action, and the optimization of its pharmacokinetic properties for clinical use. Moreover, the potential therapeutic applications of WIN 35428 in various neurological disorders need to be further explored in clinical trials, with a particular focus on its safety and efficacy.
合成方法
The synthesis of WIN 35428 involves several steps, starting from the reaction of 3-trifluoromethylbenzaldehyde with pyrrolidine to form the corresponding Schiff base. This intermediate is then reduced with sodium borohydride to give the amine, which is subsequently acylated with piperidinone to yield the final product. The overall yield of this process is around 20%, and the purity of the compound can be improved by recrystallization.
科学研究应用
WIN 35428 has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, it has been shown to improve cognitive function and attention in animal models of 5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone, as well as to reduce motor symptoms in animal models of Parkinson's disease. Moreover, it has been found to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have a role in the treatment of substance use disorders.
属性
IUPAC Name |
5-(pyrrolidine-1-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c19-18(20,21)15-5-3-4-13(10-15)11-23-12-14(6-7-16(23)24)17(25)22-8-1-2-9-22/h3-5,10,14H,1-2,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVUUGWBCBNJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCC(=O)N(C2)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidine-1-carbonyl)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

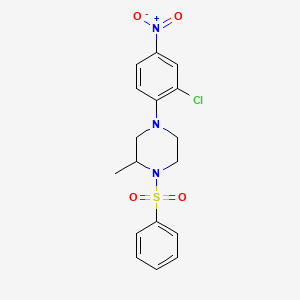

![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-3,5,7-trimethyl-1-adamantanecarboxamide](/img/structure/B5181708.png)
![6-bromo-8-nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5181720.png)
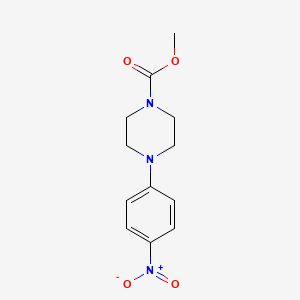
![2-methoxy-4-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)phenyl methanesulfonate](/img/structure/B5181728.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2-furamide](/img/structure/B5181743.png)
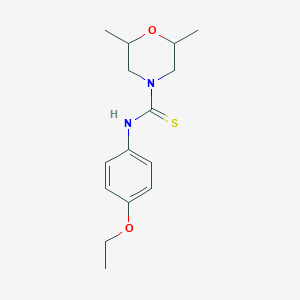
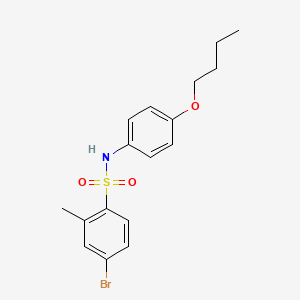
![ethyl (2-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5181764.png)
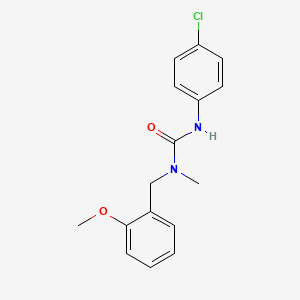
![(2-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5181785.png)
![5'-bromo-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5181795.png)
![6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5181803.png)